

Application Notes and Protocols: (R)-DTBM-SEGPPOS in Rhodium-Catalyzed Asymmetric Hydrogenation

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Compound of Interest

Compound Name: (R)-Dtbm-segppos

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Introduction

(R)-DTBM-SEGPPOS is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a highly effective chiral environment around a metal center, leading to high enantioselectivity in a variety of transformations. When complexed with rhodium, **(R)-DTBM-SEGPPOS** is a powerful catalyst for the asymmetric hydrogenation of prochiral olefins, yielding chiral products with excellent optical purity. This methodology is of significant interest to the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

These application notes provide an overview of the use of **(R)-DTBM-SEGPPOS** rhodium catalysts in asymmetric hydrogenation, with a focus on the hydrogenation of substituted enamides to produce chiral amines. Detailed protocols and representative data are presented to enable researchers to apply this technology in their own work.

Applications

The rhodium complex of **(R)-DTBM-SEGPPOS** is a versatile catalyst for the asymmetric hydrogenation of a range of prochiral substrates. Key applications include:

- **Synthesis of Chiral Amines:** The enantioselective hydrogenation of enamides is a primary application, providing a direct route to valuable chiral amine building blocks for active pharmaceutical ingredients and other complex molecules.
- **Synthesis of Chiral Alcohols:** Enol acetates can be effectively hydrogenated to furnish chiral alcohols with high enantiomeric excess.
- **Dynamic Kinetic Resolution:** The catalyst system has been successfully employed in the dynamic kinetic resolution of α -substituted β -keto esters, allowing for the synthesis of products with two adjacent stereocenters in high diastereomeric and enantiomeric purity.

The high catalytic activity and enantioselectivity of the **(R)-DTBM-SEGPHOS** rhodium system make it a valuable tool for the synthesis of complex chiral molecules.^[1]

Data Presentation

The following table summarizes the performance of the Rh/(S)-DTBM-SEGPHOS catalyst in the asymmetric hydrogenation of a series of prochiral (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate esters, demonstrating the high conversions, yields, and enantioselectivities achievable with this system.^{[3][4]}

Table 1: Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate Esters^[3]

Entry	Substrate (R group)	Conversion (%)	Yield (%)	ee (%)
1	H	>99	93	>99
2	5-F	>99	92	>99
3	5-Cl	>99	91	>99
4	5-Br	>99	90	>99
5	6-Me	>99	92	99
6	6-F	>99	91	99
7	6-Cl	>99	90	99
8	6-Br	>99	89	98
9	7-MeO	81	80	88
10	7-Cl	>99	92	>99
11	8-Me	>99	91	99

Reaction conditions: 1 (0.1 mmol), [Rh(COD)Cl]₂ (0.5 mol%), (S)-DTBM-SegPhos (1.1 mol%), H₂ (50 bar), DCM (2 mL), 35 °C, 12 h.

Experimental Protocols

General Procedure for In Situ Catalyst Preparation

The active rhodium catalyst can be conveniently prepared in situ from a rhodium precursor and the **(R)-DTBM-SEGPHOS** ligand.

In a nitrogen-purged glovebox or Schlenk line:

- To a clean, dry vial, add the rhodium precursor, for example, [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂ (1.0 mol%).
- Add **(R)-DTBM-SEGPHOS** (1.1 mol%).

- Add the desired solvent (e.g., degassed dichloromethane or methanol).
- Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The resulting catalyst solution is ready for use.

Protocol for Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate Esters[3]

This protocol is representative for the asymmetric hydrogenation of this class of enamides.

- **Catalyst Preparation:** In a glovebox, a vial is charged with $[\text{Rh}(\text{COD})\text{Cl}]_2$ (1.2 mg, 0.0025 mmol, 0.5 mol%) and (S)-DTBM-SegPhos (6.5 mg, 0.0055 mmol, 1.1 mol%). Anhydrous and degassed dichloromethane (1.0 mL) is added, and the mixture is stirred for 20 minutes at room temperature.
- **Reaction Setup:** In a separate vial, the (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate ester substrate (0.1 mmol) is dissolved in anhydrous and degassed dichloromethane (1.0 mL).
- **Hydrogenation:** The substrate solution is transferred to a hydrogenation vial or autoclave. The prepared catalyst solution is then added. The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H_2 .
- **Reaction Execution:** The reaction mixture is stirred at 35 °C for 12 hours.
- **Work-up and Analysis:** After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ^1H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis. The product can be further purified by column chromatography on silica gel.

Visualizations

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Caption: A general workflow for (R)-DTBM-SEGPHOS rhodium-catalyzed asymmetric hydrogenation.

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